Cas no 95767-01-4 (4-amino(phenyl)methyl-3-methylphenol)

4-Amino(phenyl)methyl-3-methylphenol is a phenolic compound featuring both amino and methyl substituents, offering versatile reactivity for synthetic applications. Its structure combines an aromatic phenol core with a benzylic amine group, making it useful as an intermediate in pharmaceuticals, agrochemicals, and specialty chemical synthesis. The presence of the amino group enables further functionalization, while the methyl substituents enhance stability and influence electronic properties. This compound is particularly valuable in coupling reactions, polymer chemistry, and as a building block for complex molecular frameworks. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential reactivity of the amine and phenolic functionalities.
4-amino(phenyl)methyl-3-methylphenol structure
95767-01-4 structure
Product name:4-amino(phenyl)methyl-3-methylphenol
CAS No:95767-01-4
MF:C14H15NO
MW:213.275003671646
CID:5823829
PubChem ID:71247581

4-amino(phenyl)methyl-3-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 95767-01-4
    • SCHEMBL14677905
    • 4-[amino(phenyl)methyl]-3-methylphenol
    • EN300-1277056
    • 4-amino(phenyl)methyl-3-methylphenol
    • Inchi: 1S/C14H15NO/c1-10-9-12(16)7-8-13(10)14(15)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3
    • InChI Key: MYPGHJFAOBXJMH-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=C(C)C=1)C(C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 213.115364102g/mol
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.2Ų

4-amino(phenyl)methyl-3-methylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1277056-2500mg
4-[amino(phenyl)methyl]-3-methylphenol
95767-01-4
2500mg
$2071.0 2023-10-01
Enamine
EN300-1277056-5000mg
4-[amino(phenyl)methyl]-3-methylphenol
95767-01-4
5000mg
$3065.0 2023-10-01
Enamine
EN300-1277056-1000mg
4-[amino(phenyl)methyl]-3-methylphenol
95767-01-4
1000mg
$1057.0 2023-10-01
Enamine
EN300-1277056-2.5g
4-[amino(phenyl)methyl]-3-methylphenol
95767-01-4
2.5g
$1454.0 2023-06-08
Enamine
EN300-1277056-50mg
4-[amino(phenyl)methyl]-3-methylphenol
95767-01-4
50mg
$888.0 2023-10-01
Enamine
EN300-1277056-250mg
4-[amino(phenyl)methyl]-3-methylphenol
95767-01-4
250mg
$972.0 2023-10-01
Enamine
EN300-1277056-0.1g
4-[amino(phenyl)methyl]-3-methylphenol
95767-01-4
0.1g
$653.0 2023-06-08
Enamine
EN300-1277056-0.25g
4-[amino(phenyl)methyl]-3-methylphenol
95767-01-4
0.25g
$683.0 2023-06-08
Enamine
EN300-1277056-10.0g
4-[amino(phenyl)methyl]-3-methylphenol
95767-01-4
10g
$3191.0 2023-06-08
Enamine
EN300-1277056-5.0g
4-[amino(phenyl)methyl]-3-methylphenol
95767-01-4
5g
$2152.0 2023-06-08

Additional information on 4-amino(phenyl)methyl-3-methylphenol

Compound CAS No. 95767-01-4: 4-Amino(Phenyl)methyl-3-Methylphenol

The compound 4-amino(phenyl)methyl-3-methylphenol, identified by the CAS registry number 95767-01-4, is a significant organic compound with a diverse range of applications in various scientific and industrial fields. Its chemical structure, characterized by a phenolic group and an amino-substituted phenylmethyl group, makes it a versatile molecule for both research and practical use. This compound has garnered attention in recent years due to its potential in drug discovery, material science, and environmental chemistry.

Recent studies have highlighted the importance of 4-amino(phenyl)methyl-3-methylphenol in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in synthesizing bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The presence of the amino group and the phenolic hydroxyl group provides this compound with unique reactivity, enabling it to participate in various chemical transformations. For instance, it has been used as a building block in the synthesis of heterocyclic compounds, which are crucial in drug design.

In addition to its pharmaceutical applications, 4-amino(phenyl)methyl-3-methylphenol has shown promise in material science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have further underscored the importance of this compound as a key precursor.

The synthesis of 4-amino(phenyl)methyl-3-methylphenol typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to improve yield and purity, making the compound more accessible for large-scale applications. The use of green chemistry principles in its synthesis has also been explored, aligning with global efforts to reduce environmental impact.

From an environmental perspective, understanding the fate and transport of 4-amino(phenyl)methyl-3-methylphenol in natural systems is critical. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which is essential for assessing its environmental risk. Regulatory agencies continue to monitor its usage to ensure compliance with safety standards.

In conclusion, 4-amino(phenyl)methyl-3-methylphenol, CAS No. 95767-01-4, remains a pivotal compound in contemporary chemical research. Its versatility across multiple disciplines underscores its importance as a valuable tool for scientists and engineers alike. As research progresses, new applications and insights into this compound are expected to emerge, further solidifying its role in advancing modern science.

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